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molecular formula C6H7NO2S B8632226 1-(2-Methoxy-1,3-thiazol-5-yl)ethanone CAS No. 885229-40-3

1-(2-Methoxy-1,3-thiazol-5-yl)ethanone

Cat. No. B8632226
M. Wt: 157.19 g/mol
InChI Key: IMRWWVBKYRVNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
OC(F)(F)CF
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)c1cnc(OCC(F)(F)F)s1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[F:1][CH2:2][C:3]([F:4])([F:5])[OH:6].[F:7][C:8]([CH2:9][O:10][c:11]1[s:12][c:13]([C:16]([CH3:17])=[O:18])[cH:14][n:15]1)([F:19])[F:20]>>[CH3:9][O:10][c:11]1[s:12][c:13]([C:16]([CH3:17])=[O:18])[cH:14][n:15]1

Inputs

Step One
Name
OC(F)(F)CF
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
OC(F)(F)CF
Name
CC(=O)c1cnc(OCC(F)(F)F)s1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)c1cnc(OCC(F)(F)F)s1

Outcomes

Product
Name
Type
product
Smiles
COc1ncc(C(C)=O)s1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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